

# physical and chemical properties of 4-(2-Methoxyethoxy)benzenesulfonyl chloride

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## Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No.: B1613597

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An In-depth Technical Guide to **4-(2-Methoxyethoxy)benzenesulfonyl Chloride**

## Executive Summary

**4-(2-Methoxyethoxy)benzenesulfonyl chloride** is a specialized organic reagent characterized by a sulfonyl chloride functional group, making it a potent electrophile for sulfonylation reactions. The presence of the 4-(2-methoxyethoxy) substituent modulates the reactivity of the aromatic ring and imparts specific solubility characteristics, rendering it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development. Emphasis is placed on safe handling protocols, reflecting the compound's hazardous nature.

## Nomenclature, Structure, and Identification

The structure of **4-(2-Methoxyethoxy)benzenesulfonyl chloride** incorporates a benzene ring substituted at the 1- and 4-positions with a sulfonyl chloride group ( $-\text{SO}_2\text{Cl}$ ) and a 2-methoxyethoxy group ( $-\text{OCH}_2\text{CH}_2\text{OCH}_3$ ), respectively. This unique combination of a highly reactive electrophilic center and a flexible, polar ether chain makes it a versatile building block.

- IUPAC Name: **4-(2-methoxyethoxy)benzenesulfonyl chloride**

- Molecular Formula: C<sub>9</sub>H<sub>11</sub>ClO<sub>4</sub>S[\[1\]](#)
- Molecular Weight: 250.7 g/mol [\[1\]](#)
- CAS Number: 204072-53-7[\[2\]](#)
- Canonical SMILES: COCCOC1=CC=C(C=C1)S(=O)(=O)Cl[\[2\]](#)

## Physicochemical Properties

Quantitative data for **4-(2-Methoxyethoxy)benzenesulfonyl chloride** is not extensively published. The table below includes available data for the title compound and its close structural analog, 4-Methoxybenzenesulfonyl chloride, to provide researchers with a predictive baseline for its physical characteristics. The ether linkage in the title compound is expected to influence its melting and boiling points relative to the simpler analog.

Property	Value (4-(2-Methoxyethoxy)benzenesulfonyl chloride)	Value (Analog: 4-Methoxybenzenesulfonyl chloride)	References
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO <sub>4</sub> S	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	250.7 g/mol	206.65 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Not specified; likely a solid	Beige or white crystalline solid	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	Not specified	39-42 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	Not specified	173 °C @ 14 mmHg	<a href="#">[4]</a>
Flash Point	Not specified	112 °C (closed cup)	<a href="#">[4]</a> <a href="#">[6]</a>
Solubility	Expected to be soluble in polar organic solvents.	Soluble in polar solvents; limited solubility in non-polar solvents. Reacts with water.	<a href="#">[5]</a>

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-(2-Methoxyethoxy)benzenesulfonyl chloride** is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO<sub>2</sub>Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.

**Core Reactivity:** The primary reaction is with nucleophiles (e.g., amines, alcohols, phenols), leading to the formation of stable sulfonamides, sulfonates, and related derivatives. This reaction is the cornerstone of its application in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.<sup>[5][7]</sup>

**Causality of Reactivity:** The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it highly susceptible to attack by electron-rich nucleophiles. The reaction with primary or secondary amines, for instance, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted sulfonamide.

Below is a generalized mechanism for the formation of a sulfonamide, a pivotal reaction in drug development.

Caption: Generalized mechanism for sulfonamide formation.

## Experimental Protocols: Synthesis and Characterization

While a specific synthesis for **4-(2-Methoxyethoxy)benzenesulfonyl chloride** is not readily found in the literature, a reliable procedure can be adapted from the synthesis of its close analog, 4-methoxybenzenesulfonyl chloride.<sup>[8]</sup> The protocol involves the chlorosulfonation of the corresponding ether precursor.

### A. Adapted Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

- Precursor: 1-(2-methoxyethoxy)benzene

- Reagent: Chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride.[8][9]

#### Materials & Equipment:

- 1-(2-methoxyethoxy)benzene
- 100% Sulfuric Acid
- Phosphorus oxychloride
- Sodium chloride
- Ice, deionized water
- Round-bottom flask, magnetic stirrer, dropping funnel
- Ice-water bath
- Büchner funnel and filtration apparatus
- Standard laboratory glassware

#### Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 1-(2-methoxyethoxy)benzene (1.0 eq) and phosphorus oxychloride (1.0 eq).
- Cooling: Cool the mixture to below 5 °C using an ice-water bath.[8]
- Reagent Addition: With vigorous stirring, add 100% sulfuric acid (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is critical to manage the exothermic reaction.
- Warming and Heating: Remove the ice bath and allow the mixture to warm to room temperature over ~90 minutes. Subsequently, heat the reaction mixture to 95 °C and maintain this temperature for approximately 2 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice, water, and sodium chloride.<sup>[8]</sup> This step quenches the reaction and precipitates the product. Maintain the temperature below 15 °C during this process.
- **Isolation:** Collect the resulting solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with several portions of cold deionized water to remove residual acids and salts.<sup>[8]</sup>
- **Drying:** Dry the product under vacuum to yield crude **4-(2-Methoxyethoxy)benzenesulfonyl chloride.**

## B. Purification and Characterization

- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
- **Characterization:** The identity and purity of the final product should be confirmed using standard analytical techniques:
  - NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To confirm the chemical structure.
  - Mass Spectrometry: To verify the molecular weight.<sup>[10]</sup>
  - IR Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonyl chloride group.<sup>[3]</sup>

Caption: Experimental workflow for synthesis and validation.

## Applications in Drug Development and Research

Sulfonyl chlorides are indispensable reagents in medicinal chemistry.<sup>[11]</sup> **4-(2-Methoxyethoxy)benzenesulfonyl chloride** serves as a key intermediate for introducing the 4-(2-methoxyethoxy)phenylsulfonyl moiety into potential drug candidates.

- **Synthesis of Sulfonamides:** It is primarily used to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-

inflammatory, and anticancer properties.[7][12]

- Modulation of Physicochemical Properties: The 2-methoxyethoxy tail can enhance the solubility and modify the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of a parent molecule. This is a critical strategy in drug design to improve bioavailability and efficacy.
- Use as a Protective Group: The sulfonyl group can be used to protect amine functionalities during multi-step syntheses.

## Safe Handling, Storage, and Disposal

As a member of the sulfonyl chloride class, this compound must be handled with extreme care.

[13]

- Hazards:
  - Corrosive: Causes severe skin burns and eye damage.[14][15][16] Contact with skin and eyes must be avoided.
  - Water Reactive: Reacts with water and moisture, often vigorously, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[17][18][19] This reactivity necessitates handling under anhydrous conditions.
- Personal Protective Equipment (PPE):
  - Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[13]
  - Work in a well-ventilated chemical fume hood to avoid inhalation of vapors or fumes.
- Storage:
  - Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[13][18]
  - Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[20]

- Spill Management:
  - In case of a spill, isolate the area. Use a non-combustible absorbent material like dry sand to contain the spill.[13][14] Do not use water.
- Disposal:
  - Dispose of waste material in accordance with local, state, and federal regulations. The compound can be neutralized cautiously with a basic solution (e.g., sodium carbonate) in a controlled manner before disposal.[17]

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